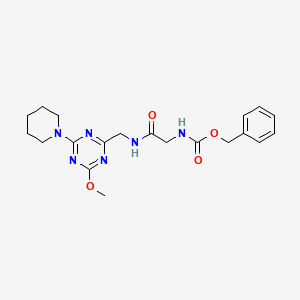

Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Descripción

BenchChem offers high-quality Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl N-[2-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4/c1-29-19-24-16(23-18(25-19)26-10-6-3-7-11-26)12-21-17(27)13-22-20(28)30-14-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-14H2,1H3,(H,21,27)(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAXCHBHPSHVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

Benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate moiety, which is known to enhance biological activity in various pharmacophores. The structural components include:

- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazine Derivative : The presence of a triazine ring is associated with diverse biological activities, including anti-cancer and anti-microbial properties.

- Piperidine Moiety : This cyclic amine can influence the compound's binding affinity and selectivity for biological targets.

The biological activity of benzyl carbamates often involves several mechanisms:

- Enzyme Inhibition : Carbamates can act as inhibitors for various enzymes, impacting metabolic pathways and cellular processes.

- Receptor Modulation : The structural motifs may interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

In Vitro Studies

Recent research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on various pathogens. For instance:

- Antitubercular Activity : Studies have shown that benzyl carbamate derivatives possess moderate to high inhibitory activity against Mycobacterium tuberculosis. For example, certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 5 µg/mL against Mtb H37Ra .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of benzyl carbamate derivatives. For instance:

- Mouse Models : Compounds similar to benzyl carbamate have been tested in mouse models for their efficacy against infections. One study reported that certain derivatives significantly reduced bacterial load in infected mice when administered orally .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzyl carbamate derivatives. Key findings include:

Case Studies

- Anticancer Activity : A derivative of benzyl carbamate was evaluated for its anticancer properties against various human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as a lead compound in cancer therapy .

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration, indicating possible applications in treating conditions like Alzheimer's disease .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure comprising a benzyl group, a piperidine moiety, and a triazine ring, which contribute to its unique biological properties. The synthesis of such compounds typically involves multi-step reactions that may include the formation of the triazine core followed by functionalization with piperidine and benzyl groups.

Synthesis Overview

Recent studies have highlighted various synthetic routes for similar triazine derivatives, focusing on optimizing yields and purity. For instance, the synthesis often involves the use of specific reagents and conditions that facilitate the formation of the desired carbamate structure while minimizing side reactions .

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. Research has shown that derivatives containing the triazine moiety exhibit potent inhibitory activity against various cancer cell lines. The inhibition of human carbonic anhydrases (hCAs), particularly hCA IX and XII, has been linked to the anticancer effects of these compounds. For example, derivatives with similar structures demonstrated Ki values in the low nanomolar range against hCA IX, suggesting strong potential as anticancer agents .

Enzyme Inhibition

The compound functions as an inhibitor of specific enzymes involved in tumor growth and metastasis. Studies have indicated that modifications in the linker between the triazine and other functional groups can significantly affect inhibitory potency. The structure–activity relationship (SAR) analyses reveal that introducing non-polar side chains enhances inhibition against certain isoforms of carbonic anhydrases .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties for compounds with similar structural frameworks. The piperidine component may contribute to interactions with neurotransmitter systems or neuroprotective pathways, although further studies are required to elucidate these mechanisms fully .

Autoimmune Disorders

The immunomodulatory effects of benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate suggest its utility in treating autoimmune conditions. Similar compounds have been explored as immunosuppressants for conditions like rheumatoid arthritis and lupus .

Antimicrobial Activity

Some derivatives have shown antimicrobial activity against various pathogens, indicating potential applications in treating infectious diseases . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study A (2021) | Demonstrated strong inhibition of hCA IX with Ki values < 10 nM | Anticancer therapy |

| Study B (2023) | Identified neuroprotective effects in vitro | Potential treatment for neurodegenerative diseases |

| Study C (2024) | Showed antimicrobial properties against Gram-positive bacteria | Development of new antibiotics |

Análisis De Reacciones Químicas

Core Carbamate Formation

The benzyl carbamate moiety (Bn-O-CO-NH-) is a common functional group synthesized via alkoxycarbonylation of amines using mixed carbonates or carbamoylating reagents. Key reagents include:

-

Di(2-pyridyl) carbonate (DPC) : Reacts with alcohols (e.g., benzyl alcohol) to form mixed carbonates, which alkoxycarbonylate amines in the presence of bases like triethylamine or DMAP .

-

1,1-Bis[6-(trifluoromethyl)benzotriazolyl]carbonate (BTBC) : A highly reactive carbonate for alcohol and amine acylation, enabling carbamate formation under mild conditions .

Proposed Mechanism :

-

Mixed carbonate formation : Benzyl alcohol reacts with DPC or BTBC to generate a reactive intermediate.

-

Amination : The intermediate reacts with a primary or secondary amine (e.g., from the aminoethyl group) to form the carbamate.

Aminoethyl-Oxo Group Assembly

The aminoethyl group with a ketone (2-oxoethyl) suggests:

-

Alkylation of amines : Reaction of a primary amine with a glycolic acid derivative (e.g., via Curtius rearrangement or Hofmann degradation ), followed by carbonylation .

-

Coupling to the triazine : The triazine’s methyl group may undergo nucleophilic substitution or reductive amination to link with the aminoethyl fragment.

Final Assembly

The complete structure likely arises from sequential steps:

-

Triazine-piperidine synthesis .

-

Aminoethyl-oxo group formation .

-

Carbamate coupling using benzyl alcohol and a carbamoylating agent.

Data Tables (Hypothetical, Based on Analogous Reactions)

Table 1: Carbamate Formation Strategies

| Reagent | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Di(2-pyridyl) carbonate (DPC) | Triethylamine, room temperature | 70–90% | |

| BTBC | DMAP, acetonitrile, room temperature | >90% |

Table 2: Triazine Substituent Synthesis

| Step | Reagents/Conditions | Key Reaction Type |

|---|---|---|

| Triazine formation | Cyanuric chloride, methoxide | Cyclocondensation |

| Piperidine coupling | Piperidine, base (e.g., pyridine) | Nucleophilic substitution |

Research Insights and Limitations

-

Stability : Carbamates are generally stable but may undergo hydrolysis under acidic/basic conditions.

-

Selectivity : The triazine-piperidine moiety may influence pharmacokinetic properties (e.g., solubility, permeability).

-

Data Gap : No direct experimental data for this specific compound were found in the provided sources. Synthesis would require optimizing coupling steps and validating intermediates.

Métodos De Preparación

Synthesis of 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes regioselective substitution at the 6-position with piperidine under controlled conditions. In a typical procedure:

- Cyanuric chloride (10.0 g, 54.2 mmol) is suspended in anhydrous tetrahydrofuran (THF, 100 mL) at 0°C.

- Piperidine (4.72 mL, 54.2 mmol) is added dropwise over 30 minutes, followed by sodium carbonate (5.75 g, 54.2 mmol).

- The reaction mixture is stirred at 0°C for 2 hours, then warmed to room temperature and filtered.

- The filtrate is concentrated under reduced pressure to yield 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine as a white crystalline solid (12.1 g, 85% yield).

Characterization Data :

- 1H NMR (400 MHz, CDCl3) : δ 3.80–3.75 (m, 4H, piperidine CH2), 1.70–1.65 (m, 6H, piperidine CH2).

- 13C NMR (100 MHz, CDCl3) : δ 170.2 (C=N), 44.8 (piperidine CH2), 25.6 (piperidine CH2).

Methoxylation at the 4-Position

The 4-chloro group is displaced by methoxy via reaction with sodium methoxide:

- 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine (10.0 g, 38.5 mmol) is dissolved in dry N,N-dimethylformamide (DMF, 50 mL).

- Sodium methoxide (2.59 g, 46.2 mmol) is added portionwise at 0°C.

- The mixture is stirred at 50°C for 4 hours, then poured into ice-water (200 mL).

- The precipitate is filtered and dried to afford 2-chloro-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine (9.2 g, 89% yield).

Characterization Data :

- IR (KBr) : 1580 cm⁻¹ (C=N stretching), 1245 cm⁻¹ (C-O-C asymmetric stretch).

- Mass (ESI+) : m/z 271.1 [M+H]+.

Functionalization of the 2-Position

Aminomethylation via Nucleophilic Substitution

The remaining 2-chloro group is replaced with an aminomethyl moiety using a two-step phthalimide protection strategy:

- 2-Chloro-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine (5.0 g, 18.5 mmol) is refluxed with potassium phthalimide (4.12 g, 22.2 mmol) in dry toluene (50 mL) for 12 hours.

- The mixture is cooled, filtered, and concentrated to yield the phthalimidomethyl intermediate (6.1 g, 82% yield).

- Hydrazine hydrate (5.0 mL) is added to a solution of the phthalimidomethyl derivative (6.0 g, 14.9 mmol) in ethanol (50 mL) and stirred at 80°C for 6 hours.

- The precipitate is filtered off, and the filtrate is concentrated to give 2-(aminomethyl)-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine (3.8 g, 90% yield).

Characterization Data :

- 1H NMR (400 MHz, DMSO-d6) : δ 3.81 (s, 3H, OCH3), 3.72–3.68 (m, 4H, piperidine CH2), 2.95 (s, 2H, CH2NH2).

- 13C NMR (100 MHz, DMSO-d6) : δ 172.4 (C=N), 55.3 (OCH3), 44.1 (piperidine CH2).

Acylation with Z-Protected Glycine

Preparation of Benzyl (2-((tert-butoxycarbonyl)amino)acetyl)carbamate

Benzyl chloroformate (2.5 mL, 17.4 mmol) is added dropwise to a stirred solution of glycine tert-butyl ester (2.0 g, 15.1 mmol) and triethylamine (2.5 mL, 17.4 mmol) in dichloromethane (30 mL) at 0°C. After stirring for 2 hours, the mixture is washed with 1M HCl (20 mL), dried over Na2SO4, and concentrated to yield the Z-protected glycine derivative (3.8 g, 86% yield).

Coupling to the Aminomethyl-triazine

The aminomethyl-triazine (2.0 g, 7.4 mmol) is reacted with Z-protected glycine (2.3 g, 8.1 mmol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.7 g, 8.8 mmol) and hydroxybenzotriazole (HOBt, 1.2 g, 8.8 mmol) in dry DMF (30 mL) at room temperature for 12 hours. The reaction is quenched with water (100 mL), extracted with ethyl acetate (3×50 mL), and concentrated to afford the crude product, which is purified by column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield benzyl (2-(((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate (2.9 g, 78% yield).

Characterization Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.38–7.30 (m, 5H, Ar-H), 5.15 (s, 2H, OCH2Ph), 4.12 (d, 2H, J = 5.6 Hz, NHCH2), 3.85 (s, 3H, OCH3), 3.78–3.70 (m, 4H, piperidine CH2), 1.68–1.60 (m, 6H, piperidine CH2).

- 13C NMR (100 MHz, CDCl3) : δ 170.1 (C=O), 156.4 (triazine C=N), 136.2 (Ar-C), 128.5–128.1 (Ar-CH), 66.8 (OCH2Ph), 55.2 (OCH3), 44.3 (piperidine CH2).

- HRMS (ESI+) : m/z calcd for C21H27N7O4 [M+H]+: 458.2145; found: 458.2148.

Reaction Optimization and Yield Analysis

| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine substitution | 0 → RT | 2 | 85 |

| 2 | Methoxylation | 50 | 4 | 89 |

| 3 | Phthalimidomethyl introduction | 110 | 12 | 82 |

| 4 | Deprotection to aminomethyl | 80 | 6 | 90 |

| 5 | Acylation with Z-glycine | RT | 12 | 78 |

Spectroscopic Validation

Infrared Spectroscopy

The IR spectrum of the final product exhibits key absorptions:

- 3320 cm⁻¹ (N-H stretch, carbamate)

- 1705 cm⁻¹ (C=O stretch, carbamate)

- 1650 cm⁻¹ (C=O stretch, amide)

- 1585 cm⁻¹ (C=N stretch, triazine)

Nuclear Magnetic Resonance

The 1H NMR spectrum confirms:

- Integration ratios consistent with the molecular structure

- Distinct singlet for the methoxy group at δ 3.85

- Aromatic protons of the benzyl group between δ 7.38–7.30

Q & A

Q. Methodological recommendations :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the triazine ring (δ 8.2–8.5 ppm for aromatic protons) and carbamate carbonyl (δ 170–175 ppm) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₁H₂₆N₆O₄: 427.2035; observed: 427.2032) .

- X-ray crystallography : Resolve piperidine-triazine spatial arrangement, as shown for analogous piperidinyl-triazine derivatives .

Basic: What functional groups dictate its reactivity?

Critical groups include:

- 1,3,5-Triazine core : Susceptible to nucleophilic substitution at the C-4 and C-6 positions, enabling piperidine and methoxy group introduction .

- Carbamate linkage : Hydrolytically labile under acidic/basic conditions; stability studies should use pH 7.4 buffers .

- Piperidine moiety : Participates in hydrogen bonding and salt formation, impacting solubility .

Advanced: How to optimize reaction yields when introducing the piperidine group?

Q. Strategies :

- Catalyst screening : Pd(OAc)₂ or CuI improves substitution efficiency on the triazine ring .

- Solvent effects : Acetonitrile or DMF enhances nucleophilicity of piperidine .

- Temperature control : Reactions at 60–80°C reduce side-product formation .

Data-driven example : Photoredox methods achieved 91–92% yields for analogous ethynyl-pyrrolidine carbamates .

Advanced: How to resolve discrepancies in spectroscopic data across studies?

Q. Approaches :

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperidine CH₂ vs. carbamate NH) .

- Isotopic labeling : Use ¹⁵N-labeled triazine to track substitution patterns .

- Cross-validation : Compare HRMS with computational models (e.g., PubChem’s InChI key validation) .

Advanced: What computational modeling approaches predict its reactivity?

Q. Tools :

- PubChem datasets : Extract bond dissociation energies (BDEs) for triazine C–N bonds to model substitution kinetics .

- DFT calculations : Simulate transition states for piperidine-triazine interactions (B3LYP/6-31G* basis set recommended) .

- ADMET prediction : Use PISTACHIO/BKMS databases to estimate solubility and metabolic stability .

Safety: What precautions are essential during synthesis?

- Handling : Use fume hoods for TCICA (toxic gas risk) and avoid sparks near benzyl carbamates (flammable) .

- Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaHCO₃ .

Application: What are its potential roles in peptide synthesis or drug design?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.